molecular formula C17H15NO6 B1249334 Melanocin B

Melanocin B

Cat. No. B1249334
M. Wt: 329.3 g/mol
InChI Key: ZKEKOVITAXRSLQ-XGICHPGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocin B is a natural product found in Penicillium miczynskii with data available.

Scientific Research Applications

Melanocin B as a Melanin Synthesis Inhibitor

Melanocin B, along with melanocins A and C, are identified as melanin synthesis inhibitors. They were isolated from the fermentation broth and mycelium extract of Eupenicillium shearii F80695. Melanocin A, specifically, demonstrated significant inhibition of mushroom tyrosinase and melanin biosynthesis in B16 melanoma cells. However, melanocin B, structurally related to melanocin A but lacking an isocyanide group, did not show similar inhibitory activity in these assays. Interestingly, melanocins A, B, and C have displayed potent antioxidant activity, including scavenging activity of DPPH radical and superoxide anion radical (Kim, Kim, Yun, Ryoo, Lee, Lee, Kim, Lee, Pyun, Yoo, 2003).

Melanocin B's Physico-Chemical Properties

The physico-chemical properties and structure elucidation of melanocins A, B, and C were established using spectroscopic methods. All three are identified as formamide compounds, with melanocin A having a unique isocyanide group (Kim, Kim, Yun, Ryoo, Lee, Kim, Pyun, Yoo, 2003).

Implications in Melanoma and Other Skin Conditions

While specific studies on Melanocin B's direct application in treating melanoma or other skin conditions are limited, the broader research on melanin synthesis inhibitors highlights potential avenues for exploration. For instance, studies on agents like linoleic acid and lincomycin have demonstrated efficacy in treating conditions like melasma, which is characterized by hypermelanosis. Such studies suggest that understanding and manipulating melanin synthesis can be crucial in dermatological therapies (Lee, Kim, Ha, Paik, Kim, 2002).

properties

Product Name

Melanocin B

Molecular Formula

C17H15NO6

Molecular Weight

329.3 g/mol

IUPAC Name

N-[(Z)-1,4-bis(3,4-dihydroxyphenyl)-3-oxobut-1-en-2-yl]formamide

InChI

InChI=1S/C17H15NO6/c19-9-18-12(5-10-1-3-13(20)16(23)7-10)15(22)6-11-2-4-14(21)17(24)8-11/h1-5,7-9,20-21,23-24H,6H2,(H,18,19)/b12-5-

InChI Key

ZKEKOVITAXRSLQ-XGICHPGQSA-N

Isomeric SMILES

C1=CC(=C(C=C1CC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/NC=O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=CC2=CC(=C(C=C2)O)O)NC=O)O)O

synonyms

melanocin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melanocin B
Reactant of Route 2
Melanocin B
Reactant of Route 3
Melanocin B
Reactant of Route 4
Melanocin B
Reactant of Route 5
Melanocin B
Reactant of Route 6
Melanocin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.